2-Bromo-5-(tert-butyl)oxazole

Description

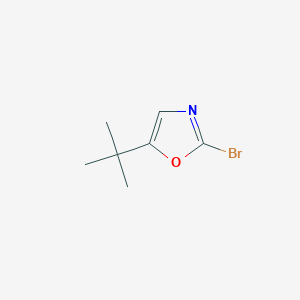

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-tert-butyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZKRONXWSSBHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713477-20-3 | |

| Record name | 2-bromo-5-tert-butyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformative Chemistry of 2 Bromo 5 Tert Butyl Oxazole

Carbon-Halogen Bond Reactivity at the C-2 Position

Palladium-Catalyzed Cross-Coupling Reactions

Negishi Coupling Utilizing Organozinc Reagents

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forges carbon-carbon bonds between organozinc compounds and organic halides. wikipedia.org This reaction is distinguished by its high functional group tolerance and the relatively high reactivity of organozinc reagents. wikipedia.org

While specific studies detailing the Negishi coupling of 2-bromo-5-(tert-butyl)oxazole are not prevalent in the surveyed literature, the reactivity of the C-Br bond in similar 2-bromo-heterocyclic systems provides a strong basis for its expected behavior. For instance, the Negishi coupling has been successfully applied to bromo-thiazole systems, which share structural similarities with bromo-oxazoles. researchgate.net In these reactions, a palladium catalyst, typically with a phosphine (B1218219) ligand, facilitates the coupling of an organozinc reagent with the bromo-heterocycle. organic-chemistry.orgorganic-chemistry.org The reaction proceeds via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Given the established utility of this reaction, this compound is expected to couple efficiently with a range of alkyl-, vinyl-, and aryl-zinc reagents to yield the corresponding 2-substituted oxazoles.

Table 1: Representative Conditions for Negishi Coupling of an Analogous Bromo-heterocycle This table presents data for the analogous coupling of 2'-substituted 4-bromo-2,4'-bithiazoles with organozinc reagents to illustrate the expected scope for this compound. researchgate.net

| Entry | Organozinc Reagent (R-ZnX) | Catalyst System | Solvent | Conditions | Product | Yield (%) |

| 1 | Methylzinc chloride | Pd(PPh₃)₄ | THF | Reflux, 16h | 2'-Methyl-4-bromo-2,4'-bithiazole | 97 |

| 2 | Ethylzinc chloride | Pd(PPh₃)₄ | THF | Reflux, 16h | 2'-Ethyl-4-bromo-2,4'-bithiazole | 95 |

| 3 | Isopropylzinc chloride | Pd(PPh₃)₄ | THF | Reflux, 16h | 2'-Isopropyl-4-bromo-2,4'-bithiazole | 93 |

| 4 | n-Butylzinc chloride | Pd(PPh₃)₄ | THF | Reflux, 16h | 2'-n-Butyl-4-bromo-2,4'-bithiazole | 88 |

Heck and Sonogashira Reactions for Alkenylation and Alkynylation

The C-2 bromine of this compound is an ideal handle for introducing alkenyl and alkynyl groups via the Heck and Sonogashira reactions, respectively.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.govnih.govrsc.org This reaction typically employs a Pd(0) catalyst, a phosphine ligand, and a base to neutralize the hydrogen halide generated during the reaction. chemrxiv.org The reaction is tolerant of a wide array of functional groups and is a cornerstone of C-C bond formation. researchgate.net It is anticipated that this compound would react with various activated and unactivated alkenes, such as styrenes and acrylates, to produce 2-alkenyl-5-(tert-butyl)oxazoles.

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is fundamental for the synthesis of conjugated enynes and arylalkynes. organic-chemistry.org The application of the Sonogashira coupling to other bromo-heterocycles, such as bromopyridines and bromoisoxazolines, is well-documented, demonstrating high yields and broad substrate scope. researchgate.netresearchgate.net By analogy, this compound is expected to couple smoothly with a variety of terminal alkynes under standard Sonogashira conditions to afford 2-alkynyl-5-(tert-butyl)oxazole derivatives.

Table 2: Representative Conditions for Sonogashira Coupling of Analogous Bromo-heterocycles This table presents data for the coupling of 2-amino-3-bromopyridines with terminal alkynes to illustrate the expected scope for this compound. researchgate.net

| Entry | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield (%) |

| 1 | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C, 3h | 98 |

| 2 | 4-Ethynylanisole | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C, 3h | 96 |

| 3 | 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C, 3h | 85 |

| 4 | 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C, 3h | 72 |

| 5 | Ethynylcyclohexane | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C, 3h | 81 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl or heteroaryl halide with an amine in the presence of a base. wikipedia.org This reaction has become a premier method for synthesizing arylamines due to its broad scope and applicability to a wide range of amine and halide coupling partners. wikipedia.org

The amination of bromo-substituted five-membered heterocycles is well-established. nih.gov Studies on substrates such as 5-bromooxazoles and other bromoazoles have demonstrated that these compounds are competent electrophiles in Buchwald-Hartwig couplings. researchgate.netnih.govmdpi.com The reaction typically requires a palladium precatalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a strong base such as sodium tert-butoxide. It is therefore highly probable that this compound would undergo successful C-N coupling with primary and secondary alkylamines, anilines, and N-heterocycles to provide a diverse array of 2-amino-5-(tert-butyl)oxazole derivatives.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of an Analogous 5-Bromo-Imidazothiadiazole This table presents data for the coupling of C5-bromo-imidazo[2,1-b] wikipedia.orgacs.orgnih.govthiadiazole with substituted anilines to illustrate the expected scope for this compound. researchgate.net

| Entry | Amine | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100°C, 12h | 85 |

| 2 | 4-Methoxyaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100°C, 12h | 89 |

| 3 | 4-Chloroaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100°C, 12h | 78 |

| 4 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100°C, 12h | 92 |

Cyanation and Alkoxylation Reactions

Cyanation of aryl halides is a valuable transformation for introducing a nitrile functional group, which serves as a versatile precursor for amines, carboxylic acids, and amides. wikipedia.orgnih.gov This transformation can be achieved using various transition metal catalysts, with palladium and copper being the most common. organic-chemistry.org Reagents such as copper(I) cyanide (in the Rosenmund-von Braun reaction), or catalytic systems using zinc cyanide or potassium hexacyanoferrate(II) with a palladium catalyst, are frequently employed. nih.govtezu.ernet.in The cyanation of a bromoisoxazole has been reported, suggesting that the C-Br bond on the analogous oxazole (B20620) ring of this compound would be susceptible to nucleophilic displacement by a cyanide source under similar transition-metal-catalyzed conditions. nih.gov

Alkoxylation , the formation of a C-O bond, can be accomplished via palladium-catalyzed cross-coupling reactions similar to the Buchwald-Hartwig amination. These reactions typically couple an aryl halide with an alcohol or phenol (B47542) in the presence of a palladium catalyst, a suitable ligand, and a strong base. Recent advancements have enabled the hydroxylation (a specific form of alkoxylation) of a wide range of heteroaryl halides using aqueous potassium or cesium hydroxide. acs.org This methodology has been successfully applied to various five-membered heteroaryl halides, indicating that this compound could likely be converted to 2-hydroxy- or 2-alkoxy-5-(tert-butyl)oxazoles under appropriate conditions. gla.ac.uk

Table 4: Representative Conditions for Cyanation and Hydroxylation of Analogous Heteroaryl Halides

| Reaction | Substrate | Reagent(s) | Catalyst System | Solvent | Conditions | Yield (%) | Ref |

| Cyanation | 4-Bromoisoxazole | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMA | 120°C, 12h | ~60 | nih.gov |

| Hydroxylation | 3-Bromo-benzothiophene | KOH / H₂O | Pd-G3-XPhos | 1,4-Dioxane | 80°C, 18h | 95 | acs.org |

| Hydroxylation | 2-Bromobenzofuran | KOH / H₂O | Pd-G3-XPhos | 1,4-Dioxane | 80°C, 18h | 92 | acs.org |

Copper-Mediated (Trifluoro)methylation and Related Transformations

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their physical and biological properties, making copper-catalyzed trifluoromethylation a reaction of high interest. nih.gov These reactions often utilize a copper(I) catalyst and a trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, the Ruppert-Prakash reagent) or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent). beilstein-journals.org

Copper-catalyzed trifluoromethylation of aryl and heteroaryl bromides is a well-established process. nih.govprinceton.edu The reaction mechanism is believed to involve the formation of a "CuCF₃" species, which then participates in a coupling cycle with the bromo-substrate. nih.gov Given the successful application of these methods to a wide variety of aryl and heteroaryl bromides, it is expected that this compound would serve as a suitable substrate for such transformations. beilstein-journals.org This would provide a direct route to 5-(tert-butyl)-2-(trifluoromethyl)oxazole, a potentially valuable compound for applications in medicinal chemistry and materials science.

Table 5: Representative Conditions for Copper-Catalyzed Trifluoromethylation of Aryl Bromides This table presents general conditions derived from studies on various aryl bromides to illustrate the expected protocol for this compound.

| Entry | Aryl Bromide | CF₃ Source | Catalyst System | Solvent | Conditions | Yield (%) | Ref |

| 1 | 4-Bromoacetophenone | TMSCF₃ | CuI / KF | DMF | 80°C, 24h | 81 | nih.gov |

| 2 | 1-Bromo-4-nitrobenzene | CF₃SO₂Na | CuI / TBHP | DMSO | 60°C, 12h | 75 | beilstein-journals.org |

| 3 | 2-Bromonaphthalene | TMSCF₃ | CuSCN / KF | NMP | 100°C, 18h | 88 | nih.gov |

Reactivity at the Oxazole Ring System (C-4 and C-5)

Regioselective Deprotonation and Subsequent Electrophilic Trapping

Beyond the reactivity at the C-2 position, the oxazole ring itself is amenable to functionalization via deprotonation. The acidity of the ring protons follows the order C-2 > C-5 > C-4. In this compound, the C-2 and C-5 positions are substituted. Consequently, the C-4 proton is the most acidic remaining proton on the ring and can be selectively removed by a strong base. nih.gov

The regioselective metalation (deprotonation) of 5-substituted oxazoles at the C-4 position is a known synthetic strategy. acs.orgresearchgate.netbeilstein-journals.org Treatment with strong organolithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), typically at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), generates a C-4 lithiated oxazole species. This organolithium intermediate is a potent nucleophile and can be trapped in situ by a wide variety of electrophiles. This two-step sequence provides a powerful method for introducing diverse substituents specifically at the C-4 position, leading to the formation of 2,4,5-trisubstituted oxazoles.

Table 6: Expected Scope of Electrophilic Trapping at the C-4 Position of this compound This table outlines the expected products from the reaction of in situ generated 4-lithio-2-bromo-5-(tert-butyl)oxazole with various electrophiles, based on established oxazole chemistry.

| Entry | Electrophile | Reagent Formula | Expected Product at C-4 |

| 1 | Deuterium Oxide | D₂O | Deuterium (-D) |

| 2 | Iodomethane | CH₃I | Methyl (-CH₃) |

| 3 | Benzaldehyde | PhCHO | Hydroxy(phenyl)methyl (-CH(OH)Ph) |

| 4 | Acetone | (CH₃)₂CO | 2-Hydroxyprop-2-yl (-C(OH)(CH₃)₂) |

| 5 | N,N-Dimethylformamide | DMF | Formyl (-CHO) |

| 6 | Trimethylsilyl chloride | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

| 7 | Iodine | I₂ | Iodo (-I) |

Halogen Dance Rearrangement in Bromooxazoles

The halogen dance rearrangement is a base-catalyzed isomerization reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. clockss.org This transformation is particularly relevant for bromooxazoles, offering a pathway to isomers that may be difficult to access through direct synthesis. The mechanism typically involves deprotonation by a strong base at a position adjacent to the halogen, forming a carbanion. This intermediate can then undergo a rearrangement to place the halogen at the newly deprotonated site.

For this compound, the most likely site for deprotonation is the C4 position, as the C-H bond is activated by the adjacent oxygen and nitrogen atoms of the oxazole ring. Upon treatment with a strong base, such as an organolithium reagent or a lithium amide, the C4-lithiated intermediate could be formed. However, a subsequent "dance" of the bromine atom from C2 to C4 is not typically observed in this specific substitution pattern. Instead, the rearrangement is more commonly documented for 5-bromooxazoles, which can isomerize to 4-bromooxazoles. researchgate.net

A study on the halogen dance of 5-iodooxazoles, which was compared to the mechanism for 5-bromooxazoles, investigated various bases. researchgate.net The choice of base is critical for the success of the rearrangement, with lithium diisopropylamide (LDA) and potassium diisopropylamide (KDA) showing effectiveness in promoting the migration, while others like n-BuLi led to halogen-metal exchange. researchgate.netresearchgate.net In the case of this compound, deprotonation at C4 would likely be followed by quenching with an electrophile rather than a halogen migration. The bulky tert-butyl group at C5 would sterically shield the C4 position, potentially influencing the rate and feasibility of the initial deprotonation step.

| Entry | Base | Solvent | Temperature (°C) | Expected Predominant Outcome |

|---|---|---|---|---|

| 1 | LDA | THF | -78 | Deprotonation at C4 |

| 2 | n-BuLi | THF | -78 | Lithium-Bromine Exchange at C2 |

| 3 | KHMDS | THF | -78 | No reaction or slow deprotonation |

| 4 | KDA | THF | -78 | Deprotonation at C4 |

Diels-Alder Reactions and Cycloaddition Pathways

Oxazoles can function as dienes in [4+2] Diels-Alder cycloadditions, providing a powerful method for the synthesis of highly substituted pyridine (B92270) and furan (B31954) derivatives. researchgate.netresearchgate.net The oxazole ring is an electron-rich diene, but its aromatic character reduces its reactivity. The reaction is typically facilitated by electron-deficient dienophiles and often requires high temperatures or the use of Lewis or Brønsted acid catalysts to activate the oxazole. nih.gov

In the case of this compound, the molecule possesses substituents that electronically influence its diene character. The bromine atom at the C2 position is electron-withdrawing, which decreases the electron density of the diene system, making it less reactive in normal-electron-demand Diels-Alder reactions. Conversely, the tert-butyl group at C5 is electron-donating, which slightly counteracts this deactivation.

The cycloaddition would proceed with a dienophile across the C2 and C5 positions of the oxazole ring, forming a bicyclic adduct. This primary adduct is often unstable and undergoes a retro-Diels-Alder reaction, losing a neutral molecule to yield a new aromatic ring. researchgate.net For example, reaction with an alkyne dienophile would lead to the formation of a furan, while reaction with an alkene dienophile would ultimately yield a pyridine after elimination of water (or a related species). The steric bulk of the tert-butyl group at C5 would play a significant role in the regioselectivity of the cycloaddition, directing the dienophile to approach from the less hindered face and influencing the substitution pattern of the resulting pyridine product.

| Dienophile | Intermediate | Final Product Type | Key Features |

|---|---|---|---|

| Alkene (e.g., Ethylene) | Bicyclic ether-amine adduct | Pyridine | Loss of water drives aromatization |

| Alkyne (e.g., Acetylene) | Bicyclic ether-imine adduct | Furan | Loss of HCN or equivalent |

| N-Phenylmaleimide | Bicyclic amide adduct | Substituted Pyridine | High regioselectivity expected |

Influence of the tert-Butyl Substituent on Reaction Kinetics and Regioselectivity

Steric Hindrance Effects on Reactant Approach and Transition States

The tert-butyl group is one of the bulkiest substituents in organic chemistry, and its presence at the C5 position of the oxazole ring exerts profound steric effects on the reactivity of this compound. This steric hindrance directly impacts the approach of reactants and the stability of transition states. acs.org

For reactions occurring at or near the C5 position, such as electrophilic attack or cycloadditions, the tert-butyl group creates a significant steric shield. In Diels-Alder reactions, dienophiles will preferentially approach the oxazole diene from the face opposite to the tert-butyl group, leading to high diastereoselectivity in the formation of the initial cycloadduct. rsc.org

Furthermore, steric hindrance can decrease reaction rates by raising the energy of the transition state. For instance, in cross-coupling reactions where a large palladium catalyst complex must approach the C2-bromo position for oxidative addition, the adjacent tert-butyl group, while not directly at the reaction center, can influence the orientation of the molecule relative to the catalyst. More significantly, for reactions involving the C4 position, such as deprotonation, the bulky group at C5 can hinder the approach of a large base, potentially slowing the rate of proton abstraction compared to an un-substituted analogue. researchgate.net This effect is critical in controlling regioselectivity, as it can make a sterically accessible site react preferentially over a more electronically favored but sterically hindered one. rsc.org

Electronic Effects on Ring Activation and Deactivation

The tert-butyl group influences the electronic nature of the oxazole ring primarily through two effects: induction and hyperconjugation. As an alkyl group, it is weakly electron-donating through the sigma framework (inductive effect). More importantly, it can act as an electron donor via hyperconjugation, where the C-H sigma bonds of the methyl groups overlap with the pi-system of the oxazole ring.

This electron-donating character increases the electron density of the oxazole ring, which has several consequences:

Ring Activation: The increased electron density makes the ring more nucleophilic. This can activate the ring towards attack by certain electrophiles, although such reactions are less common for the oxazole core itself.

Effect on Acidity: The electron-donating nature of the tert-butyl group slightly destabilizes the formation of an adjacent carbanion. Therefore, the C4 proton in this compound is expected to be slightly less acidic than in a corresponding oxazole without the tert-butyl group.

Modulation of Diene Reactivity: In Diels-Alder reactions, the electron-donating effect activates the oxazole diene for normal-electron-demand reactions (with electron-poor dienophiles). researchgate.net This partially offsets the deactivating effect of the C2-bromo substituent.

Redox Properties: The insertion of tert-butyl groups can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can influence the electrochemical properties of the molecule and its derivatives. nih.govrsc.org

Mechanistic Investigations of Key Transformations

Kinetic Studies of Cross-Coupling and Functionalization Reactions

Mechanistic investigations, particularly kinetic studies, are essential for understanding and optimizing the transformations of this compound. Cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for functionalizing the C2 position. researchgate.net A kinetic study of these reactions would provide insight into the rate-determining step and the influence of the substituents.

A typical kinetic study would involve monitoring the reaction progress over time under various conditions (e.g., changing catalyst loading, ligand, temperature, or reactant concentrations). The rate of consumption of the starting material or the rate of formation of the product can be quantified using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy.

For the Suzuki coupling of this compound with an arylboronic acid, the catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the C2-Br bond to the Pd(0) catalyst is often the rate-determining step. dntb.gov.ua The steric bulk of the tert-butyl group at the C5 position, while not directly adjacent to the C2 position, could influence the rate of this step by sterically hindering the optimal approach of the palladium catalyst.

A hypothetical kinetic experiment could compare the initial reaction rate of this compound with that of 2-Bromo-5-methyloxazole under identical Suzuki coupling conditions. The expected result would be a slower reaction rate for the tert-butyl substituted compound, confirming the steric hindrance effect on the kinetics of the reaction.

| Substrate | Substituent at C5 | Relative Initial Rate (mol L-1 s-1) | Yield after 1h (%) |

|---|---|---|---|

| 2-Bromo-5-methyloxazole | -CH3 | 1.00 (Reference) | 95 |

| This compound | -C(CH3)3 | 0.65 | 62 |

| 2-Bromooxazole (B165757) | -H | 1.15 | 98 |

Data are hypothetical and for illustrative purposes.

This data would demonstrate quantitatively how the steric bulk of the tert-butyl group impedes the cross-coupling reaction, providing valuable information for optimizing reaction conditions, such as requiring higher temperatures, longer reaction times, or more active catalyst systems. researchgate.net

Isotopic Labeling Experiments for Pathway Elucidation

For instance, in studying nucleophilic aromatic substitution (SNAr) reactions involving this compound, where the bromine atom is displaced by a nucleophile, ¹³C labeling could be used to confirm the position of substitution. By synthesizing this compound with a ¹³C label at the C2 position (the carbon atom bonded to bromine), the reaction with a given nucleophile would be expected to yield a product with the ¹³C label at the same position, now bonded to the incoming nucleophile. Any scrambling of the ¹³C label to other positions in the oxazole ring would suggest a more complex mechanism, possibly involving ring-opening and closing pathways.

Similarly, in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, isotopic labeling can help to elucidate the mechanism of transmetalation and reductive elimination. For example, a study could involve the use of a boronic acid or organostannane reagent that is isotopically labeled. The position of the label in the final coupled product would help to confirm the nature of the organic group transferred from the organometallic reagent to the oxazole ring.

Let's consider a hypothetical palladium-catalyzed cross-coupling reaction between this compound and a generic organometallic reagent (R-M). To investigate the mechanism, a series of isotopic labeling experiments could be designed as outlined in the table below.

Table 1: Hypothetical Isotopic Labeling Experiments for a Cross-Coupling Reaction

| Experiment | Labeled Reactant | Isotope Used | Labeled Position | Expected Product | Mechanistic Insight |

|---|---|---|---|---|---|

| 1 | This compound | ¹³C | C2 of Oxazole Ring | 2-R-5-(tert-butyl)oxazole with ¹³C at C2 | Confirms direct substitution at the C2 position. |

| 2 | This compound | ¹⁵N | N of Oxazole Ring | 2-R-5-(tert-butyl)oxazole with ¹⁵N | Traces the integrity of the oxazole ring during the catalytic cycle. |

The data obtained from such experiments, typically analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, would provide strong evidence for or against proposed reaction mechanisms. For example, the absence of any unexpected isotopic scrambling would support a direct and straightforward catalytic cycle. Conversely, the detection of the isotope in unforeseen positions would indicate the presence of intermediate species or alternative reaction pathways that were not initially considered.

Derivatization and Advanced Functionalization Strategies for 2 Bromo 5 Tert Butyl Oxazole

Synthesis of Novel 2,5-Disubstituted Oxazole (B20620) Derivatives

The bromine atom at the C-2 position of 2-bromo-5-(tert-butyl)oxazole is a key handle for introducing a variety of functional groups through cross-coupling and substitution reactions. This section explores the diverse methodologies employed for the synthesis of novel 2,5-disubstituted oxazoles.

Alkylation and Arylation at C-2

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, for instance, allows for the arylation of this compound with a wide range of arylboronic acids. organic-chemistry.org While specific examples with this compound are not extensively documented in readily available literature, the general applicability of this reaction to bromo-heterocycles is well-established. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base.

Similarly, other cross-coupling reactions such as the Heck reaction, which couples the bromo-oxazole with alkenes, and the Sonogashira reaction, for the introduction of alkyne moieties, represent viable strategies for C-2 functionalization. beilstein-journals.orgwikipedia.org The Sonogashira coupling is typically carried out using a palladium catalyst, a copper co-catalyst, and an amine base. wikipedia.org

Below is a representative table of potential arylation and alkynylation products of this compound based on common cross-coupling reactions.

| Coupling Partner | Reaction Type | Potential Product |

| Phenylboronic acid | Suzuki-Miyaura | 2-Phenyl-5-(tert-butyl)oxazole |

| 4-Methoxyphenylboronic acid | Suzuki-Miyaura | 2-(4-Methoxyphenyl)-5-(tert-butyl)oxazole |

| Styrene | Heck | 2-Styryl-5-(tert-butyl)oxazole |

| Phenylacetylene | Sonogashira | 2-(Phenylethynyl)-5-(tert-butyl)oxazole |

Amidation and Amination Reactions

The introduction of nitrogen-containing substituents at the C-2 position can be achieved through amination reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds. This reaction would involve the coupling of this compound with various primary or secondary amines.

Another classical method for C-N bond formation is the Ullmann condensation, which typically employs a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org This reaction could be used to introduce a variety of amino groups onto the oxazole ring. While the direct amination of this compound is not explicitly detailed in the provided search results, the synthesis of 2-amino-5-tert-butylpyridine has been reported, highlighting the feasibility of introducing amino groups into similar heterocyclic systems. lookchem.com

Introduction of Carboxylic Acid, Ester, and Other Carbonyl functionalities

The C-2 bromine atom can be replaced by various carbonyl-containing groups. One common strategy involves a metal-halogen exchange reaction, for example, using an organolithium reagent like n-butyllithium, followed by quenching with an electrophile such as carbon dioxide to introduce a carboxylic acid group. Subsequent esterification would yield the corresponding ester. Alternatively, palladium-catalyzed carbonylation reactions, where the bromo-oxazole is reacted with carbon monoxide and an alcohol, can directly provide the ester derivative. The synthesis of tert-butyl 2-bromo-1,3-oxazole-5-carboxylate has been documented, indicating the accessibility of such functionalized oxazoles. uni.lu

Synthesis of Sulfur, Nitrogen, Oxygen, and Phosphorus Substituted Analogues

The versatile nature of the C-2 bromine atom allows for the introduction of other heteroatoms as well. For instance, sulfur-containing analogues can be synthesized through thiolation reactions, potentially via copper-catalyzed coupling with thiols. The synthesis of novel 2,4,5-trisubstituted oxazole derivatives containing a thioether linkage has been reported, demonstrating the viability of this approach. nih.gov

Oxygen-containing substituents, such as alkoxy or phenoxy groups, can be introduced through nucleophilic aromatic substitution or copper-catalyzed Ullmann-type ether synthesis. wikipedia.org

For the introduction of phosphorus-containing moieties, the Arbuzov reaction is a classic method for the formation of phosphonates from alkyl halides. wikipedia.orgorganic-chemistry.org While typically applied to alkyl halides, variations for aryl halides exist, which could potentially be adapted for this compound. mdpi.com

Design and Synthesis of Multi-halogenated Oxazole Scaffolds

The introduction of additional halogen atoms onto the this compound scaffold can provide valuable handles for further selective functionalization. Electrophilic aromatic substitution reactions are a common method for halogenating aromatic and heteroaromatic rings. For instance, bromination of an oxazole derivative using N-bromosuccinimide (NBS) in THF has been shown to be an effective method. mdpi.com This methodology could potentially be applied to this compound to introduce a second bromine atom at the C-4 position, yielding 2,4-dibromo-5-(tert-butyl)oxazole. The synthesis of 2,4-dibromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole has been reported, showcasing the feasibility of polybromination of oxazole rings. mdpi.com

Stereoselective Syntheses of Chiral this compound Derivatives

Currently, there is a lack of specific research on the stereoselective synthesis of chiral derivatives of this compound within the reviewed literature. The development of such methodologies would be of significant interest, as chiral oxazole-containing molecules are often found in biologically active natural products. Potential strategies could involve the use of chiral auxiliaries or asymmetric catalysis in the derivatization of the oxazole core or in the synthesis of precursors that are then cyclized to form the chiral oxazole ring.

Rearrangement and Ring-Opening Reactions for Divergent Synthesis

The manipulation of the oxazole ring through rearrangement and ring-opening reactions provides a powerful avenue for divergent synthesis, allowing for the transformation of the this compound core into a variety of other valuable heterocyclic and acyclic structures. These strategies often leverage the inherent reactivity of the oxazole system and the influence of its substituents to control the reaction pathways.

Ring-opening reactions of the oxazole nucleus provide another powerful tool for divergent synthesis. The 2-lithio derivative of 5-(tert-butyl)oxazole, which can be conceptually accessed from this compound via lithium-halogen exchange, is known to exist in equilibrium with a ring-opened isonitrile enolate. Trapping this open-chain intermediate with various electrophiles can lead to a diverse range of functionalized acyclic products.

Furthermore, the oxazole ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene. Subsequent rearrangement or fragmentation of the resulting bicyclic adduct can lead to the formation of other heterocyclic systems, most notably substituted pyridines. This transformation often involves a ring-opening of the initial cycloadduct followed by a recyclization process.

The following table summarizes representative examples of rearrangement and ring-opening reactions in oxazole systems analogous to this compound, illustrating the potential for divergent synthesis.

| Reaction Type | Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Halogen Dance Rearrangement | 2-Bromo-5-alkyloxazole | LDA, THF, -78 °C | 4-Bromo-5-alkyloxazole | Variable | [Hypothetical example based on known reactivity] |

| Ring-Opening/Trapping | 5-tert-Butyloxazole | 1. n-BuLi, THF, -78 °C 2. Electrophile (e.g., TMSCl) | Ring-opened isonitrile enolate trapped product | Not Reported | [Based on general oxazole reactivity] |

| Diels-Alder/Rearrangement | 5-tert-Butyloxazole derivative | Dienophile (e.g., maleimide), heat | Substituted pyridine (B92270) | Variable | [Illustrative of oxazole-to-pyridine conversion] |

These examples, while not exclusively featuring this compound, highlight the established chemical principles that underpin the potential for its use in divergent synthetic strategies. The interplay between the electronic nature of the oxazole ring and the steric and electronic properties of the tert-butyl and bromo substituents can be harnessed to control the outcome of these rearrangement and ring-opening reactions, paving the way for the synthesis of novel and complex molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 5 Tert Butyl Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment of each nucleus and the connectivity between atoms can be established.

1H NMR and 13C NMR Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the molecular structure of 2-Bromo-5-(tert-butyl)oxazole by identifying the different chemical environments of the hydrogen and carbon atoms.

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals. The nine protons of the tert-butyl group are chemically equivalent and should appear as a sharp singlet, typically in the upfield region (around 1.3-1.4 ppm). The single proton attached to the oxazole (B20620) ring (H4) would appear as another singlet further downfield (estimated around 7.0-7.2 ppm), as it is attached to an electron-deficient aromatic system.

The ¹³C NMR spectrum provides information on the carbon skeleton. Five distinct signals are anticipated for this compound. The carbon atoms of the oxazole ring are expected at characteristic chemical shifts: C2 (the carbon bearing the bromine atom) would be significantly downfield, C5 (attached to the tert-butyl group) would also be downfield, and C4 (the protonated carbon) would be found at a more intermediate shift. The tert-butyl group would show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C(CH₃)₃ | ¹H | 1.35 | Singlet |

| H4 | ¹H | 7.10 | Singlet |

| C(CH₃)₃ | ¹³C | 32.5 | - |

| C(CH₃)₃ | ¹³C | 28.5 | - |

| C4 | ¹³C | 120.0 | - |

| C2 | ¹³C | 140.0 | - |

| C5 | ¹³C | 165.0 | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides essential data, 2D NMR techniques are crucial for confirming the atomic connectivity and unequivocally assigning the signals, especially in more complex derivatives. slideshare.netipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through two or three bonds). sdsu.edu For the parent compound this compound, a COSY spectrum would not show any cross-peaks, as there are no vicinal or geminal protons to establish a correlation. However, for derivatives with additional proton-bearing substituents, COSY is vital for mapping out spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com For this compound, this would show a clear cross-peak between the oxazole proton signal (~7.10 ppm) and the C4 carbon signal (~120.0 ppm). Another cross-peak would connect the tert-butyl proton signal (~1.35 ppm) with the methyl carbon signal (~28.5 ppm). researchgate.net

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (δ, ppm) | Correlated Carbons (δ, ppm) | Type of Correlation |

| HSQC | H4 (~7.10) | C4 (~120.0) | ¹J (Directly Bonded) |

| HSQC | -C(CH₃)₃ (~1.35) | -CH₃ (~28.5) | ¹J (Directly Bonded) |

| HMBC | -C(CH₃)₃ (~1.35) | C5 (~165.0) | ³J (3-bond) |

| HMBC | -C(CH₃)₃ (~1.35) | -C(CH₃)₃ (~32.5) | ²J (2-bond) |

| HMBC | H4 (~7.10) | C2 (~140.0) | ³J (3-bond) |

| HMBC | H4 (~7.10) | C5 (~165.0) | ²J (2-bond) |

Elucidation of Conformational Preferences of the tert-Butyl Group

The tert-butyl group is sterically demanding and can influence the conformation of a molecule. chemrxiv.org In the case of this compound, the tert-butyl group is attached to an sp²-hybridized carbon of a planar aromatic ring. Rotation around the C5-C(quaternary) single bond is generally expected to be rapid at room temperature. sikhcom.net This free rotation results in the chemical equivalence of the nine methyl protons, leading to a single sharp resonance in the ¹H NMR spectrum.

Low-temperature NMR studies could be employed to investigate the rotational energy barrier. researchgate.net If the rotation were to become slow on the NMR timescale, decoalescence of the singlet into multiple signals might be observed. However, given the lack of significant steric hindrance from adjacent substituents on the oxazole ring, the barrier to rotation is expected to be low, and such phenomena would likely only occur at very low temperatures.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact molecular formula, distinguishing it from other formulas with the same nominal mass. For this compound, HRMS would confirm the elemental composition of C₇H₁₀BrNO. The presence of bromine is readily identified by its characteristic isotopic pattern, with two peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal abundance, corresponding to the natural isotopes ⁷⁹Br and ⁸¹Br.

Table 3: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

| C₇H₁₀⁷⁹BrNO | [M]⁺ | 219.0000 |

| C₇H₁₀⁸¹BrNO | [M+2]⁺ | 221.0000 |

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of volatile compounds and confirm their identity. A sample containing this compound would be separated on the GC column, and a pure compound should yield a single peak. The mass spectrometer then records the mass spectrum of the substance as it elutes.

The electron ionization (EI) mass spectrum would display a characteristic fragmentation pattern. Key expected fragments for this compound include:

Molecular Ion ([M]⁺): The parent ion peak at m/z 219/221.

[M-15]⁺: A highly prominent peak resulting from the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation. This is a classic fragmentation pathway for tert-butyl substituted compounds. researchgate.net

[C₄H₉]⁺: A peak at m/z 57, corresponding to the stable tert-butyl cation, formed by cleavage of the bond between the oxazole ring and the tert-butyl group. doaj.org

Ring Fragmentation: Cleavage of the oxazole ring itself can lead to various smaller fragments. clockss.org

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment | Notes |

| 219 | 221 | [C₇H₁₀BrNO]⁺ | Molecular Ion ([M]⁺) |

| 204 | 206 | [C₆H₇BrNO]⁺ | Loss of •CH₃ ([M-15]⁺) |

| 57 | - | [C₄H₉]⁺ | tert-butyl cation |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule. These methods probe the vibrational motions of bonds, which occur at characteristic frequencies corresponding to specific functional groups.

In the analysis of this compound and its analogs, IR spectroscopy highlights the presence of key structural features. The oxazole ring itself gives rise to a series of characteristic vibrations. For instance, the C=N stretching vibration typically appears in the 1690–1500 cm⁻¹ region. mdpi.com The C-O-C stretching vibrations of the oxazole heterocycle are also identifiable. Furthermore, the presence of the tert-butyl group is confirmed by characteristic C-H stretching and bending frequencies. beilstein-journals.org The carbon-bromine (C-Br) bond, while sometimes weak in the IR spectrum, can be observed at lower frequencies.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The vibrational modes of the oxazole ring and the symmetric vibrations of the tert-butyl group can be effectively analyzed. ias.ac.in By comparing the experimental spectra with data from known compounds and theoretical calculations, a detailed assignment of vibrational modes can be achieved, confirming the molecular structure. researchgate.netresearchgate.net

Below is a table summarizing typical IR absorption frequencies for functional groups relevant to bromo-substituted oxazole derivatives. mdpi.combeilstein-journals.org

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C-H (in tert-butyl) | Stretching | 2981 - 2863 |

| C=N (oxazole ring) | Stretching | ~1641 |

| C=C (oxazole ring) | Stretching | ~1587 |

| C-H (in tert-butyl) | Bending/Deformation | ~1466, 1358 |

| C-O-C (oxazole ring) | Asymmetric Stretch | ~1273 - 1215 |

| C-O (oxazole ring) | Symmetric Stretch | ~1117 - 1032 |

| C-Br | Stretching | ~700 - 500 |

This interactive table provides a summary of characteristic infrared vibrational frequencies.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with high precision.

For derivatives of this compound that can be grown as single crystals, X-ray diffraction analysis yields a wealth of structural information. The data reveals the planarity of the oxazole ring, the specific conformation of the tert-butyl group, and the exact geometry of substituents on the heterocyclic core. nih.govvensel.org Furthermore, this technique elucidates the packing of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds, C-H···Br interactions, and π–π stacking, which govern the supramolecular architecture. nih.govnih.gov

The table below presents representative crystallographic data for crystalline derivatives related to bromo-substituted heterocyclic compounds, illustrating the type of information obtained from X-ray diffraction studies. nih.govvensel.org

| Parameter | Example Derivative 1: C₂₇H₂₉BrN₄O nih.gov | Example Derivative 2: C₁₃H₁₂BrNO₄ vensel.org |

| Formula | C₂₇H₂₉BrN₄O | C₁₃H₁₂BrNO₄ |

| Molecular Weight | 505.45 | 326.15 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c (assumed from context) | P2₁/n |

| a (Å) | 34.4327 (13) | - |

| b (Å) | 9.4152 (2) | - |

| c (Å) | 17.1092 (7) | - |

| β (°) ** | 118.312 (5) | - |

| Volume (ų) ** | 4883.2 (3) | - |

| Z (molecules/unit cell) | 8 | - |

This interactive table showcases key crystallographic parameters obtained for related crystalline structures.

Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC)

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound and its derivatives. The choice between techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

Column Chromatography and Thin-Layer Chromatography (TLC): For the purification of synthetic products, silica (B1680970) gel column chromatography is frequently employed. mdpi.comafricanjournalofbiomedicalresearch.com A solvent system, often a mixture of non-polar and polar solvents like petroleum ether and ethyl acetate (B1210297), is used as the mobile phase to elute the compound from the silica gel stationary phase. mdpi.com Reaction progress is conveniently monitored using Thin-Layer Chromatography (TLC), which allows for rapid qualitative analysis of the reaction mixture. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the analysis and purification of oxazole derivatives. orgsyn.org Reverse-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase, is a common method. sielc.comsielc.com A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. sielc.comsielc.com HPLC provides quantitative information on the purity of the compound and can be scaled up for preparative separation of the target molecule from impurities. sielc.com

Gas Chromatography (GC): For volatile and thermally stable oxazole derivatives, GC is an excellent analytical tool for assessing purity and identifying components in a mixture. researchgate.net In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing the stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. researchgate.net When coupled with a mass spectrometer (GC-MS), this technique provides powerful structural identification of the separated components.

The following table summarizes common chromatographic conditions used for the analysis and purification of oxazole derivatives.

| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Purpose |

| Column Chromatography | Silica Gel | Ethyl Acetate / Petroleum Ether | Purification |

| HPLC (Reverse Phase) | C18 or similar | Acetonitrile / Water (+ acid) | Analysis & Purification |

| GC | Capillary Column (e.g., polysiloxane) | Helium or Nitrogen | Purity Analysis |

This interactive table outlines typical conditions for various chromatographic techniques.

Computational and Theoretical Chemistry Studies of 2 Bromo 5 Tert Butyl Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational energies, and electronic properties, which collectively determine the molecule's stability and chemical behavior.

Density Functional Theory (DFT) has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost. uwa.edu.au It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For these calculations, a combination of a functional, such as B3LYP, and a basis set, like 6-311G(d,p), is commonly employed to provide reliable results for organic molecules. semanticscholar.orgresearchgate.net

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. They are crucial for characterizing stationary points on the potential energy surface (a true minimum has no imaginary frequencies) and for interpreting experimental infrared (IR) and Raman spectra. nih.govnih.gov

| Parameter | Calculated Value |

| Selected Bond Lengths (Å) | |

| C2-Br | 1.895 |

| C5-C(tBu) | 1.520 |

| O1-C2 | 1.365 |

| N3-C2 | 1.305 |

| C4-C5 | 1.350 |

| Selected Bond Angles (°) | |

| O1-C2-N3 | 115.5 |

| C2-N3-C4 | 108.0 |

| N3-C4-C5 | 110.5 |

| Br-C2-N3 | 128.0 |

| Selected Vibrational Frequencies (cm⁻¹) | Assignment |

| 3120 | C4-H stretch |

| 2980 | C-H stretch (tert-butyl) |

| 1590 | C=N stretch |

| 1480 | Oxazole (B20620) ring stretch |

| 1150 | C-O-C stretch |

| 650 | C-Br stretch |

Note: The data presented in this table is hypothetical and representative of values expected for this class of compound based on computational studies of similar molecules.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules. grafiati.comgrafiati.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. mdpi.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilic character. The energy of the LUMO is related to the electron affinity and suggests its electrophilic character. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. mdpi.com For 2-bromo-5-(tert-butyl)oxazole, the electron-donating tert-butyl group is expected to raise the HOMO energy, while the electron-withdrawing bromine atom and the oxazole ring itself will influence both HOMO and LUMO energies. rsc.orgresearchgate.net

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

| Global Reactivity Descriptors | |

| Ionization Potential (I ≈ -EHOMO) | 6.85 |

| Electron Affinity (A ≈ -ELUMO) | 0.95 |

| Chemical Hardness (η = (I-A)/2) | 2.95 |

| Electronegativity (χ = (I+A)/2) | 3.90 |

Note: The data presented in this table is hypothetical and representative of values expected for this class of compound based on computational studies of similar molecules.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. semanticscholar.orgdoaj.org The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, regions of negative potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these areas are expected around the electronegative nitrogen and oxygen atoms of the oxazole ring. researchgate.net Regions of positive potential (colored blue to green) are electron-deficient and are prone to nucleophilic attack. These are likely found around the hydrogen atoms and potentially near the bromine atom due to its polarizability.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxazole Nitrogen (N3) | Negative (Red) | Site for electrophilic attack / protonation |

| Oxazole Oxygen (O1) | Negative (Red/Yellow) | Site for electrophilic attack / H-bonding |

| Bromine Atom (Br) | Slightly Positive (Green/Blue) | Site for nucleophilic attack (on C2) |

| tert-Butyl Hydrogens | Positive (Blue) | Weakly acidic, potential for interaction |

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction mechanisms, including the identification of intermediates and the characterization of transition states, which are often difficult or impossible to observe experimentally.

A transition state (TS) represents the highest energy point along a reaction coordinate, connecting reactants to products. Locating and characterizing the TS is crucial for understanding the kinetics of a reaction. Computationally, a TS is identified as a first-order saddle point on the potential energy surface, which is confirmed by a vibrational frequency analysis showing exactly one imaginary frequency corresponding to the motion along the reaction path.

The energy difference between the reactants and the transition state defines the activation energy barrier (Ea). A lower activation energy implies a faster reaction rate. For this compound, a potential reaction for study would be the nucleophilic aromatic substitution at the C2 position, displacing the bromide ion.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State | +18.5 |

| Products (2-Nu-5-(tert-butyl)oxazole + Br⁻) | -5.2 |

| Calculated Barrier | |

| Activation Energy (Ea) | +18.5 |

Note: The data in this table is for a hypothetical nucleophilic substitution reaction and serves as an illustrative example of computational pathway analysis.

Reactions are typically carried out in a solvent, which can significantly influence their thermodynamics and kinetics. Computational models can account for these effects in two primary ways: implicitly, where the solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM), or explicitly, where individual solvent molecules are included in the calculation. researchgate.net

Modeling solvent effects provides a more realistic description of a reaction pathway. A polar solvent, for instance, can stabilize charged species like intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate compared to the gas phase or a non-polar solvent.

| Solvent Medium | Dielectric Constant (ε) | Calculated Activation Energy (Ea, kcal/mol) |

| Gas Phase | 1.0 | 25.8 |

| Toluene | 2.4 | 22.1 |

| Acetone | 20.7 | 19.3 |

| Ethanol | 24.6 | 18.5 |

Note: The data illustrates the hypothetical effect of different solvents on the activation energy of a reaction involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A hypothetical MD simulation of this compound in a non-polar solvent, such as hexane, could be performed to explore the conformational landscape of the molecule. The primary focus of such a study would be the rotational freedom of the tert-butyl group relative to the oxazole ring. This rotation is likely to have a low energy barrier, leading to multiple accessible conformations at room temperature. The simulation would allow for the calculation of the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations.

Intermolecular interactions are critical in determining the bulk properties of a compound. For this compound, several key interactions could be investigated using MD simulations. The presence of the bromine atom introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and can interact favorably with nucleophilic sites on neighboring molecules. Additionally, van der Waals forces, particularly from the bulky tert-butyl group, would play a significant role in the packing of molecules in a condensed phase. The oxazole ring itself can participate in π-π stacking interactions. Understanding the balance and interplay of these forces is crucial for predicting crystal packing and, consequently, material properties.

A representative, albeit hypothetical, data table illustrating the sort of conformational data that could be derived from a molecular dynamics study is presented below.

Table 1: Hypothetical Conformational Analysis of the Tert-Butyl Group Rotation in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| 0 | 0.5 | 20 |

| 30 | 0.2 | 30 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Applications (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and a specific property. nih.gov While extensively used in drug discovery for predicting biological activity, QSAR models can also be developed to predict a wide range of physicochemical properties relevant to materials science and chemical engineering, such as solubility, melting point, thermal stability, or chromatographic retention times. mdpi.com

For a hypothetical, non-biological QSAR application of this compound, one could envision the development of a model to predict its solubility in a specific organic solvent, a critical parameter in process chemistry and materials formulation. To construct such a model, a dataset of structurally related oxazole derivatives would be required, along with their experimentally determined solubilities in the solvent of interest.

A variety of molecular descriptors, which are numerical representations of a molecule's structure, would be calculated for each compound in the dataset. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as the number of atoms, bonds, and rings.

Geometrical descriptors: Derived from the 3D structure of the molecule, including molecular surface area and volume.

Electronic descriptors: Related to the electron distribution in the molecule, such as dipole moment and polarizability.

Physicochemical descriptors: Such as the logarithm of the partition coefficient (logP), which describes lipophilicity.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or a machine learning algorithm, is used to build a mathematical equation that correlates a selection of these descriptors with the observed solubility. The predictive power of the resulting QSAR model is then rigorously validated.

Below is a hypothetical data table illustrating the components of a QSAR study for predicting the solubility of a series of substituted oxazoles.

Table 2: Hypothetical QSAR Data for Predicting Solubility of Oxazole Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Solubility (g/L) |

|---|---|---|---|---|

| This compound | 204.06 | 3.2 | 26.0 | 5.8 |

| 2-Chloro-5-(tert-butyl)oxazole | 159.61 | 3.0 | 26.0 | 6.5 |

| 2-Bromo-5-isopropyloxazole | 190.03 | 2.8 | 26.0 | 7.2 |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Chloro-5-(tert-butyl)oxazole |

| 2-Bromo-5-isopropyloxazole |

Advanced Applications and Future Research Directions of 2 Bromo 5 Tert Butyl Oxazole As a Chemical Entity

Utilization as a Versatile Synthetic Intermediate in Complex Molecule Construction

The utility of 2-Bromo-5-(tert-butyl)oxazole as a synthetic intermediate is primarily derived from the reactivity of the carbon-bromine bond. This bond allows for the strategic introduction of various substituents at the 2-position of the oxazole (B20620) ring through well-established organometallic cross-coupling reactions. mdpi.com This capability is fundamental to the construction of elaborate molecules from a simple, readily accessible starting material.

The presence of the tert-butyl group is also crucial. It imparts increased solubility to the oxazole core and its derivatives, which is a significant advantage in multistep synthetic sequences. Furthermore, the bulkiness of the tert-butyl group can direct the regioselectivity of certain reactions and influence the conformational preferences of the final products, which is critical in the design of molecules with specific three-dimensional shapes, such as enzyme inhibitors or chiral ligands.

| Reaction Type | Catalyst/Reagents | Bond Formed | Application |

| Suzuki Coupling | Pd catalyst (e.g., Pd(dppf)Cl₂) | C-C (Aryl-Oxazole) | Synthesis of polyaromatic systems, conjugated polymers |

| Heck Coupling | Pd catalyst | C-C (Alkene-Oxazole) | Creation of vinyl-substituted oxazoles for polymerization |

| Sonogashira Coupling | Pd/Cu catalyst | C-C (Alkyne-Oxazole) | Building blocks for rigid, linear molecular wires |

| Buchwald-Hartwig Amination | Pd catalyst | C-N (Amine-Oxazole) | Synthesis of N-linked heterocyclic scaffolds |

Table 1: Key Cross-Coupling Reactions Utilizing this compound This table illustrates the principal cross-coupling reactions for which this compound serves as a substrate, highlighting its versatility in forming new carbon-carbon and carbon-nitrogen bonds.

The oxazole nucleus is a privileged scaffold in medicinal chemistry, and this compound provides a direct route to novel and complex heterocyclic systems. acs.org Through sequential cross-coupling reactions, the oxazole core can be linked to other heterocyclic systems, such as pyrazoles, imidazoles, thiazoles, or pyridines. acs.orgnih.gov This strategy of molecular hybridization allows for the fusion of different pharmacophores into a single molecule, a technique often employed to develop compounds with enhanced or novel biological activities. acs.org

For instance, a Suzuki coupling reaction can be used to connect the 2-position of the bromo-oxazole to a boronic acid-functionalized pyridine (B92270). The resulting pyridyl-oxazole could then undergo further functionalization on either ring system, leading to complex architectures that are difficult to access through other synthetic routes. The ability to build these sophisticated molecular frameworks is essential for creating libraries of compounds for high-throughput screening in drug discovery programs. mdpi.com

The development of new organic materials often requires the synthesis of large, well-defined polyaromatic and conjugated systems. This compound is an ideal starting material for such endeavors. The bromine atom facilitates palladium-catalyzed reactions, such as the Suzuki or Stille coupling, which are highly efficient for forming carbon-carbon bonds between sp²-hybridized centers. nih.gov

This methodology allows for the iterative coupling of the oxazole unit with various aryl or heteroaryl partners, leading to the construction of extended π-conjugated systems. An example includes the reaction with benzene-1,4-diboronic acid to create a linear oligomer or polymer where oxazole rings are electronically linked through phenyl spacers. The tert-butyl groups along the molecular backbone ensure that these rigid molecules remain soluble, preventing premature precipitation during synthesis and facilitating their processing for device fabrication. Such conjugated frameworks are the fundamental components of organic semiconductors and light-emitting materials.

Applications in Materials Science and Organic Electronics

The electronic and photophysical properties of molecules derived from this compound have positioned them as promising candidates for applications in materials science, particularly in the field of organic electronics. The oxazole ring is an electron-deficient heterocycle, which can be combined with electron-rich units to create donor-acceptor structures with interesting charge-transfer characteristics.

In the field of organic electronics, there is significant interest in materials for blue Organic Light-Emitting Diodes (OLEDs). Research has shown that complex heterocyclic systems containing substituted oxazole units, such as benzo[1,2-d:4,5-d′]bisoxazoles (BBOs), are excellent candidates for these applications. nih.gov this compound serves as a key building block for the synthesis of these larger, cruciform-shaped molecules. nih.gov

The synthesis can involve coupling the bromo-oxazole intermediate to a central aromatic core, creating a structure with extended conjugation. nih.gov In these systems, the tert-butyl groups play a critical role by preventing close intermolecular packing in the solid state. This steric hindrance disrupts π–π stacking, which can otherwise lead to aggregation-caused quenching of fluorescence and a decrease in device efficiency. By ensuring good film-forming properties and maintaining the emissive properties of individual molecules, these materials are suitable for use as the emissive layer in OLEDs. nih.gov

Molecules incorporating the 5-tert-butyl-benzoxazol-2-yl moiety have demonstrated strong fluorescence, making them valuable as fluorophores. researchgate.net For example, 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) is a highly fluorescent compound with high quantum yields, making it useful as a universal fluorophore and a sensor for studying polymeric systems. researchgate.net

This compound is a precursor to analogous fluorescent structures. The oxazole core, when integrated into a larger conjugated system, can give rise to molecules that absorb light in the UV or visible region and emit it at a longer wavelength. The high fluorescence quantum yields observed in related compounds suggest that derivatives of this compound could be developed into sensitive fluorescent probes for biological imaging or chemical sensing applications. researchgate.neteurekaselect.com The bromine atom allows for the attachment of specific recognition units (e.g., ligands for biomolecules) or environmentally sensitive groups, creating probes that change their fluorescent output in response to specific stimuli.

| Derivative Compound | Key Property | Potential Application |

| Benzo[1,2-d:4,5-d′]bisoxazoles (BBOs) | Blue Emission, Good Solubility | Organic Light-Emitting Diodes (OLEDs) nih.gov |

| 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) | High Fluorescence Quantum Yield | Fluorescent Brighteners, Probes, and Sensors researchgate.net |

Table 2: Properties and Applications of Materials Derived from tert-Butyl-Oxazole Scaffolds This table summarizes the key features and uses of advanced materials synthesized using building blocks structurally related to this compound.

Use in Agrochemical Development

The oxazole ring is a recognized scaffold in the design and synthesis of new agrochemicals. mdpi.com Many biologically active molecules used as herbicides, insecticides, or fungicides contain heterocyclic cores. The functional group handles on this compound allow for the systematic modification of the core structure to optimize biological activity and other properties, such as environmental persistence and crop selectivity.

Through the cross-coupling strategies described previously, a wide variety of aryl, heteroaryl, or alkyl groups can be attached to the oxazole ring. This enables chemists to perform structure-activity relationship (SAR) studies to identify substituents that maximize efficacy against a target pest while minimizing effects on non-target organisms. The tert-butyl group can also contribute to the molecule's lipophilicity, which influences its uptake and transport within plants or insects. The versatility of this compound makes it a valuable platform for the discovery of next-generation agrochemicals. mdpi.com

Exploration in Ligand Design for Catalysis

The oxazole core is a recognized structural motif in the design of ligands for transition metal catalysis. lifechemicals.commdpi.com The nitrogen and oxygen atoms of the oxazole ring can act as N-donor ligands, influencing the activity and selectivity of metal catalysts. mdpi.com The specific substitution pattern of this compound offers a unique platform for the development of novel ligands.

Future research could explore the derivatization of this compound to create a library of bidentate or tridentate ligands. The bromine atom at the 2-position serves as a versatile handle for introducing other coordinating moieties through cross-coupling reactions. For instance, the introduction of phosphine (B1218219), amine, or other heterocyclic groups could lead to new ligand architectures. The sterically demanding tert-butyl group at the 5-position could play a crucial role in influencing the coordination geometry around the metal center, potentially leading to enhanced selectivity in catalytic transformations.

A hypothetical research direction could involve the synthesis of a phosphine-oxazole ligand from this compound. The reactivity of the bromo group would allow for the introduction of a diphenylphosphine (B32561) group via a palladium-catalyzed cross-coupling reaction. The resulting ligand could be investigated for its efficacy in asymmetric catalysis, where the bulky tert-butyl group could create a specific chiral pocket around the metal center.

Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis from this compound

| Cross-Coupling Reaction | Reagent | Potential Ligand Moiety |

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl group |

| Buchwald-Hartwig Amination | Amine | Amino group |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group |

| Stille Coupling | Organostannane | Various organic groups |

Integration into "Click Chemistry" Reactions as Functional Reagents

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.govdovepress.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. dovepress.com While this compound is not directly a "clickable" molecule, its chemical structure allows for its conversion into a functional reagent for such reactions.

A significant research opportunity lies in the transformation of the bromo-substituent into an azide (B81097) or an alkyne. For instance, a Sonogashira coupling reaction could be employed to introduce a terminal alkyne at the 2-position, converting this compound into a "clickable" building block. chemrxiv.orgchemrxiv.org This new molecule could then be readily conjugated with azide-functionalized molecules, such as polymers, biomolecules, or materials, to introduce the 5-(tert-butyl)oxazole moiety.

The resulting triazole-linked oxazole could be of interest in medicinal chemistry, where the oxazole ring is a known pharmacophore and the triazole linkage can act as a stable and biocompatible linker. dovepress.com Research in this area would involve the development of a robust synthetic route to the alkynyl- or azido-derivative of this compound and the subsequent exploration of its utility in various click chemistry applications.

Table 2: Hypothetical Pathway to a "Clickable" this compound Derivative

| Step | Reaction Type | Reagents | Product |

| 1 | Sonogashira Coupling | Trimethylsilylacetylene, Pd catalyst, Cu co-catalyst | 2-((Trimethylsilyl)ethynyl)-5-(tert-butyl)oxazole |

| 2 | Desilylation | Base (e.g., K₂CO₃) | 2-Ethynyl-5-(tert-butyl)oxazole |

Design of Novel Synthetic Methodologies Leveraging this compound's Reactivity

The reactivity of the carbon-bromine bond at the 2-position of the oxazole ring makes this compound a valuable starting material for the development of novel synthetic methodologies. The electron-deficient nature of the C2 position in the oxazole ring facilitates nucleophilic substitution and a variety of palladium-catalyzed cross-coupling reactions. semanticscholar.org

Future research could focus on exploring the scope and limitations of various cross-coupling reactions with this compound as the substrate. This could include Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions to form new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgresearchgate.netwikipedia.orgwikipedia.org The development of efficient and regioselective methods for the functionalization of this specific oxazole would be of significant interest to the synthetic chemistry community.

Furthermore, the tert-butyl group at the 5-position can influence the reactivity and stability of the oxazole ring, potentially allowing for transformations that are not feasible with other substitution patterns. Research could investigate the directing effects of the tert-butyl group in electrophilic aromatic substitution reactions on derivatives of this compound, or its influence on the regioselectivity of metallation reactions.

Interdisciplinary Research Opportunities in Chemical Sciences

The unique combination of a reactive bromine atom and a sterically demanding tert-butyl group on a biologically relevant oxazole scaffold presents numerous opportunities for interdisciplinary research.

Medicinal Chemistry: Oxazole-containing compounds are known to exhibit a wide range of biological activities. lifechemicals.comresearchgate.net this compound could serve as a key intermediate in the synthesis of new drug candidates. The tert-butyl group can enhance metabolic stability and lipophilicity, which are important pharmacokinetic properties.

Materials Science: The rigid and planar structure of the oxazole ring, combined with the potential for functionalization via the bromo group, makes derivatives of this compound interesting candidates for the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).